molecular formula C11H19N3O2 B13473346 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

Cat. No.: B13473346
M. Wt: 225.29 g/mol
InChI Key: LJAXCHRYTSAHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring, a butanoic acid moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkyl halide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux temperature . The resulting intermediate is then further reacted with other reagents to introduce the butanoic acid and methylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological macromolecules such as proteins and nucleic acids, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylamino group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8-7-9(2)14(13-8)6-5-11(3,12-4)10(15)16/h7,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

LJAXCHRYTSAHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C(=O)O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.